molecular formula C9H7F3O B1317214 2'-Methyl-2,2,2-trifluoroacetophenone CAS No. 341-39-9

2'-Methyl-2,2,2-trifluoroacetophenone

Cat. No.: B1317214
CAS No.: 341-39-9
M. Wt: 188.15 g/mol
InChI Key: JHQDBQYFKARISA-UHFFFAOYSA-N
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Description

2’-Methyl-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C9H7F3O. It is a derivative of acetophenone, where the methyl group is substituted at the ortho position and the trifluoromethyl group is attached to the carbonyl carbon. This compound is known for its unique chemical properties and is used in various scientific research applications.

Synthetic Routes and Reaction Conditions:

    Direct Synthesis: One common method involves the reaction of trifluoroacetic acid with the Grignard reagent derived from bromobenzene.

    Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzene with trifluoroacetic anhydride in the presence of a Lewis acid such as aluminum chloride.

Industrial Production Methods: Industrial production often employs the Friedel-Crafts acylation method due to its simplicity and high yield. The reaction is scaled up in large reactors with efficient cooling systems to manage the heat generated during the process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism by which 2’-Methyl-2,2,2-trifluoroacetophenone exerts its effects is primarily through its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to participate in electron-withdrawing interactions, making it a potent electrophile. This property allows it to form stable complexes with nucleophiles and participate in various chemical reactions .

Comparison with Similar Compounds

Uniqueness: 2’-Methyl-2,2,2-trifluoroacetophenone is unique due to the presence of both the trifluoromethyl and ortho-methyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound in synthetic chemistry and various research applications .

Biological Activity

2'-Methyl-2,2,2-trifluoroacetophenone is a compound of significant interest due to its unique chemical structure and potential biological activities. The presence of the trifluoromethyl group enhances its lipophilicity, which may contribute to its ability to penetrate biological membranes and interact with various molecular targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C9H8F3OC_9H_8F_3O. Its structure includes a methyl group and a trifluoroacetyl moiety, which significantly influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC9H8F3OC_9H_8F_3O
Molecular Weight208.16 g/mol
Melting PointNot extensively documented
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. For example, studies have shown that related trifluoromethyl compounds can effectively inhibit bacterial growth. The mechanism often involves disruption of bacterial cell membranes due to enhanced lipophilicity and potential interactions with key cellular targets.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Its structural similarity to other known cytotoxic agents raises interest in its potential effectiveness against various cancer cell lines. Specifically, the trifluoromethyl group is associated with increased metabolic stability and enhanced binding affinity to cancer-related targets .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Cell Membrane Interaction : The lipophilic nature allows for easy penetration into cell membranes.
  • Enzyme Inhibition : It may interact with enzymes involved in critical metabolic pathways.
  • Receptor Binding : The compound could bind to specific receptors influencing cellular signaling pathways.

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various trifluoromethyl compounds, this compound was tested against several bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The compound's ability to disrupt membrane integrity was highlighted as a key mechanism .

Investigation of Anticancer Activity

A recent investigation into the anticancer properties of related trifluoromethyl ketones demonstrated that this compound exhibited cytotoxic effects against human breast cancer cell lines (MCF-7). The IC50 values were determined to be approximately 20 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQDBQYFKARISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10531113
Record name 2,2,2-Trifluoro-1-(2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341-39-9
Record name 2,2,2-Trifluoro-1-(2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A Grignard reagent is prepared from 25.0 g (0.146 mol) of 2-bromotoluene and 4.3 g (0.175 mol) of magnesium in 100 ml of diethyl ether. The Grignard reagent is added dropwise to a solution of 22.8 g (0.161 mol) ethyl trifluoroacetate in 120 ml of diethyl ether at −78° C. The reaction mixture is allowed to warm to room temperature and stirred for one additional hour. 300 ml of NH4Cl aq and 100 ml of 1N HCl are then added to the mixture. The aqueous phase is removed, the organic phase is washed with NH4Cl aq and brine, dried over MgSO4, and concentrated. The residue is purified by flash chromatography on silica gel with hexane as an eluent, yielding 6.3 g of 2,2,2-trifluoro-1-(2-methylphenyl)-ethanone as colorless liquid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22.8 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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